molecular formula C12H8ClF3N2O B1401472 4-{[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]oxy}aniline CAS No. 86575-23-7

4-{[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]oxy}aniline

Cat. No.: B1401472
CAS No.: 86575-23-7
M. Wt: 288.65 g/mol
InChI Key: QGFYTVHRUSHVSZ-UHFFFAOYSA-N
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Description

4-{[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]oxy}aniline is an organic compound that features a pyridine ring substituted with chloro and trifluoromethyl groups, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]oxy}aniline typically involves the reaction of 6-chloro-4-(trifluoromethyl)pyridin-2-ol with aniline under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-{[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]oxy}aniline can undergo various chemical reactions including:

    Oxidation: The aniline moiety can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the aniline.

    Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Nitro derivatives of the aniline moiety.

    Reduction: Aniline derivatives from nitro compounds.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-{[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]oxy}aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials with specific properties such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-{[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]oxy}aniline involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. This compound may inhibit or activate pathways involved in cell signaling, metabolism, or other biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(trifluoromethyl)aniline
  • 6-Chloro-4-(trifluoromethyl)pyridin-2-ol

Uniqueness

4-{[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]oxy}aniline is unique due to the presence of both the aniline and pyridine moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]oxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF3N2O/c13-10-5-7(12(14,15)16)6-11(18-10)19-9-3-1-8(17)2-4-9/h1-6H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFYTVHRUSHVSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=NC(=CC(=C2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90833324
Record name 4-{[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]oxy}aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90833324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86575-23-7
Record name 4-{[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]oxy}aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90833324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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